molecular formula C15H18N10OS B2938397 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone CAS No. 1351586-85-0

1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone

Cat. No.: B2938397
CAS No.: 1351586-85-0
M. Wt: 386.44
InChI Key: WFAYAJJCIUYKFX-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C15H18N10OS and its molecular weight is 386.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactive Derivatives

Several studies have synthesized and characterized new derivatives containing structural motifs related to the mentioned compound, demonstrating a broad spectrum of bioactivities such as antimicrobial, antifungal, antimalarial, and anticancer activities.

  • Antimicrobial and Antifungal Activities

    Bhatt, Kant, and Singh (2016) synthesized sulfonamide and amide derivatives incorporating a piperazine ring and imidazo[1,2-b]pyridazine moiety, showing in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016).

  • Anticancer Activity

    Kumar et al. (2013) reported the efficient synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity. The study indicated that certain derivatives exhibit good anticancer activity against various cancer cell lines (Kumar, Kumar, Roy, & Sondhi, 2013).

  • Anti-HIV Activity

    Al-Masoudi et al. (2007) synthesized new 5-substituted piperazinyl-4-nitroimidazole derivatives and evaluated them for their anti-HIV-1 and anti-HIV-2 activity, contributing valuable insights into the development of new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Chemical Characterization and Synthesis Approaches

  • Novel Synthesis Techniques

    Amani and Nematollahi (2012) explored electrochemical syntheses leading to new arylthiobenzazoles by electrochemical oxidation of a compound similar in structure to the query compound, indicating a novel synthetic pathway that could be applied to similar heterocyclic compounds (Amani & Nematollahi, 2012).

  • Heterocyclic System Synthesis

    Saadi (2017) focused on the synthesis of heterocyclic compounds from chalcone derivatives, providing a foundational approach to creating diverse bioactive molecules that might include structures akin to the queried compound, highlighting the versatility of these chemical frameworks in drug development (Saadi, 2017).

Properties

IUPAC Name

1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N10OS/c1-22-15(19-20-21-22)27-10-14(26)24-8-6-23(7-9-24)12-2-3-13(18-17-12)25-5-4-16-11-25/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAYAJJCIUYKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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